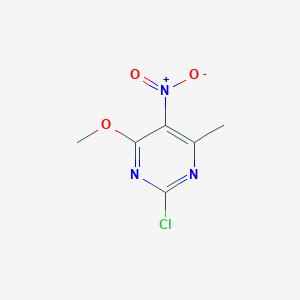

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVXPMQAFHWYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517573 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-99-6 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The chloro group in 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

- Substituted pyrimidine derivatives from nucleophilic substitution.

- Amino derivatives from the reduction of the nitro group.

- Hydroxyl derivatives from the oxidation of the methoxy group .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active molecules. For example, it has been utilized in the synthesis of pyrimidine derivatives that exhibit anti-cancer and anti-inflammatory properties. The compound's ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex pharmaceuticals .

Case Study: Synthesis of Anticancer Agents

A notable study highlighted the use of this compound in developing novel anticancer agents. The compound was modified to create derivatives that showed enhanced potency against specific cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation, demonstrating promising results and paving the way for further research into their therapeutic potential .

Agrochemical Applications

Herbicides and Pesticides

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. Its nitro group can be transformed into various functional groups that enhance herbicidal activity. Research has indicated that derivatives of this compound exhibit selective herbicidal activity against certain weeds while being less toxic to crops .

Case Study: Development of Selective Herbicides

In a recent project, researchers synthesized several derivatives from this compound and tested their effectiveness as herbicides. The results showed that some derivatives significantly inhibited the growth of targeted weed species while maintaining safety profiles for non-target plants, indicating their potential for commercial use .

Chemical Reactions and Synthesis

Reactivity and Functionalization

The reactivity of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This property is exploited in synthetic organic chemistry to create diverse compounds with desired biological activities.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Pyrimidine derivatives with amino or hydroxyl groups |

| Coupling Reactions | Formation of biaryl compounds | Biologically active heterocycles |

| Reduction | Conversion of nitro to amino groups | Amino-pyrimidines with enhanced biological activity |

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine depends on its specific application and the molecular targets involved. For instance, in medicinal applications, the compound or its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine with structurally related pyrimidines and pyridines, focusing on substituent effects, physical properties, and reactivity.

Substituent Variations at Position 4

Methoxy vs. Chloro :

- 2,4-Dichloro-6-methyl-5-nitropyrimidine (CAS 13162-26-0): Replacing the methoxy group with chlorine at position 4 increases electrophilicity at the pyrimidine ring. This enhances reactivity in nucleophilic aromatic substitution (SNAr) but reduces solubility due to the absence of the electron-donating methoxy group. Molecular weight decreases (C₅H₄Cl₂N₄O₂, 239.02 g/mol vs. C₆H₅ClN₄O₃, 232.60 g/mol) .

- 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS 154418-73-2): The piperazinyl group at position 4 introduces steric bulk and basicity, improving solubility in polar solvents. This modification is common in drug candidates targeting kinase inhibition .

- Methoxy vs. Amino: 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5): The amino group at position 4 increases nucleophilicity, enabling coupling reactions (e.g., amide bond formation). However, it reduces stability under acidic conditions compared to the methoxy variant .

Substituent Variations at Position 6

- Methyl vs. Methylthio :

Nitro Group at Position 5

- Nitro vs. The amino group at position 4 facilitates hydrogen bonding, resulting in a higher melting point (460–461 K) .

Heterocycle Comparisons

- Pyrimidine vs. Pyridine :

Data Tables

Table 1: Substituent and Molecular Formula Comparison

| Compound Name | Position 2 | Position 4 | Position 5 | Position 6 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| This compound | Cl | OCH₃ | NO₂ | CH₃ | C₆H₅ClN₄O₃ | 232.60 |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine | Cl | Cl | NO₂ | CH₃ | C₅H₄Cl₂N₄O₂ | 239.02 |

| 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | Cl | NH₂ | NO₂ | CH₃ | C₅H₅ClN₅O₂ | 218.60 |

| 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine | Cl | N-piperazinyl | NO₂ | - | C₉H₁₂ClN₅O₂ | 257.68 |

Table 2: Physical and Reactivity Properties

| Compound Name | Melting Point (K) | Solubility | Key Reactivity |

|---|---|---|---|

| This compound | Not reported | Moderate in DMSO | SNAr at position 2/4; nitro reduction |

| 5-Bromo-2-chloropyrimidin-4-amine | 460–461 | Low in water | Hydrogen bonding; bromine substitution |

| 2-Chloro-5-nitropyridine | Not reported | High in acetone | Electrophilic substitution at position 4 |

Research Findings

- Synthetic Utility : The methoxy group in this compound can be displaced by thiols or amines under basic conditions, as seen in analogous reactions with mercaptopyrimidines .

- Crystallography: Pyrimidines with nitro and amino groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded networks, influencing their solid-state stability .

- Biological Relevance : Piperazinyl-substituted pyrimidines exhibit enhanced pharmacokinetic profiles due to improved solubility and target binding .

Biological Activity

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine is a pyrimidine derivative with significant potential in medicinal chemistry and biological applications. This compound, characterized by its unique molecular structure (C6H6ClN3O3), exhibits various biological activities that have been the subject of recent research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

- Molecular Formula : C6H6ClN3O3

- Molecular Weight : 203.58 g/mol

- Chemical Structure : The compound features a chloro group at the 2-position, a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 5-position of the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to act as inhibitors of protein tyrosine kinases, which play crucial roles in cell signaling pathways involved in cancer progression and inflammation. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes.

Antimicrobial Activity

Recent studies indicate that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism involves DNA intercalation and nuclease-like activity, leading to cell death.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. In vitro studies have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. For example, related compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The anti-inflammatory effects are associated with reduced expression of inducible nitric oxide synthase (iNOS) and cytokines in macrophage models .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. For example, related compounds showed significant inhibition of Akt phosphorylation in prostate cancer models . This suggests that this compound may serve as a lead structure for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Preliminary SAR studies indicate that electron-donating groups enhance anti-inflammatory activity, while modifications at specific positions can alter potency against different biological targets .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | 4 | Enhances solubility and bioactivity |

| Nitro | 5 | Critical for enzyme inhibition |

| Methyl | 6 | Affects steric properties and reactivity |

Case Studies

- Anti-inflammatory Study : A recent study evaluated the effects of pyrimidine derivatives on COX enzyme inhibition. Compounds similar to this compound demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models in rats, with ED50 values comparable to indomethacin .

- Antimicrobial Evaluation : In vitro assays revealed that derivatives exhibited stronger antimicrobial effects against MRSA compared to traditional antibiotics. The study utilized both planktonic and biofilm models to assess efficacy .

Q & A

Q. Yield Optimization :

- Monitor reaction progress via TLC or HPLC.

- Use stoichiometric excess of chlorinating agents (1.5–2.0 eq) with catalytic DMAP to enhance substitution efficiency.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to reduce byproduct carryover .

Basic: How should researchers handle safety risks associated with this compound during laboratory experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact, as the compound is a suspected irritant .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition into NOₓ or CO gases .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer:

- XRD Validation : Resolve ambiguities in NMR peak assignments (e.g., methoxy vs. methyl group positions) using single-crystal X-ray diffraction (XRD). For example, XRD analysis of related pyrimidines confirmed dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) that explain NOE correlations in NMR .

- DFT Calculations : Perform density functional theory (DFT) simulations (B3LYP/6-311++G**) to predict vibrational modes (FTIR/Raman) and compare with experimental spectra. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .

- Dynamic NMR : Use variable-temperature NMR to detect restricted rotation in substituents (e.g., methyl groups), which can mask true symmetry in solution .

Advanced: What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for SNAr (nucleophilic aromatic substitution) at the 2-chloro position. Include solvent effects (e.g., DMF or THF) via PCM (Polarizable Continuum Model).

- Charge Distribution Mapping : Generate electrostatic potential maps (MEPs) to identify electron-deficient sites. The 2-position is highly electrophilic due to the nitro group’s meta-directing effect .

- Kinetic Studies : Compare computed ΔG‡ values with experimental rate constants (e.g., using pseudo-first-order conditions) to validate models .

Advanced: How can researchers design experiments to explore the biological activity of this compound while mitigating cytotoxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace nitro with cyano groups) and test against bacterial/fungal strains. Pyrimidine derivatives with 5-nitro groups have shown antibacterial activity but may require toxicity screening .

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) and MTT assays to establish IC₅₀ values.

- Prodrug Strategies : Mask the nitro group as a less toxic precursor (e.g., amine-protected derivatives) that activates in target environments .

Basic: What analytical techniques are most reliable for purity assessment of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm (methanol/water mobile phase, 70:30 v/v). Retention times should match reference standards.

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Melting Point : Compare observed mp (e.g., 78–80°C for related nitropyrimidines) with literature data .

Advanced: How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

- Steric Effects : The 6-methyl group hinders substitution at adjacent positions, directing reactions to the 2-chloro site.

- Electronic Effects : The nitro group at C5 deactivates the ring but enhances electrophilicity at C2 via resonance withdrawal. Computational studies show a 15% higher charge density at C2 compared to C4 .

- Experimental Validation : Compete reactions with nucleophiles (e.g., morpholine vs. piperidine) to quantify regioselectivity ratios via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.